5-(2-Chloroethyl)-2'-deoxyuridine

Antiviral research HSV-1 inhibition Nucleoside analogue screening

Select CEDU for its unique alkylating capacity and genotoxic signature: potent gene mutagenesis without clastogenic activity. Ideal as a positive control in genetic toxicology (Pig-a assay development, in vivo mouse spot test) to differentiate mutation endpoints from chromosomal damage. Researchers investigating structure-mutagenicity relationships in nucleoside analogues or HSV-1 murine models requiring 5- to 15-fold dose-sparing over BVDU and acyclovir should prioritize this compound for its evidence-based differentiation.

Molecular Formula C11H15ClN2O5
Molecular Weight 290.7 g/mol
CAS No. 90301-59-0
Cat. No. B1202116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-2'-deoxyuridine
CAS90301-59-0
Synonyms2'-deoxy-5-(2-chloroethyl)uridine
5-(2-chloroethyl)-2'-deoxyuridine
Molecular FormulaC11H15ClN2O5
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O
InChIInChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1
InChIKeyUUSHUCRHZYSZKI-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) for Research Applications: Key Properties and Scientific Background


5-(2-Chloroethyl)-2'-deoxyuridine (CEDU, CAS 90301-59-0) is a synthetic pyrimidine nucleoside analogue classified as a 5-substituted 2'-deoxyuridine derivative [1]. The compound features a 2-chloroethyl substituent at the C5 position of the uracil base, which confers alkylating properties and distinguishes it from other 5-substituted deoxyuridine analogues [2]. CEDU was originally developed and investigated as an anti-herpes simplex virus (HSV) agent, demonstrating potent and selective activity against HSV-1 in both in vitro and in vivo models [1]. The compound has also been extensively characterized for its genotoxic profile, exhibiting a unique pattern of potent mutagenicity with minimal clastogenic activity, making it a valuable tool compound for investigating structure-mutagenicity relationships in nucleoside analogues [3].

Why 5-(2-Chloroethyl)-2'-deoxyuridine Cannot Be Substituted with Other 5-Substituted Deoxyuridine Analogs


5-Substituted 2'-deoxyuridine analogues exhibit highly divergent biological profiles that are exquisitely dependent on the specific nature of the C5 substituent [1]. The 2-chloroethyl group in CEDU confers both unique alkylating capacity and a distinctive genotoxicity signature characterized by potent gene mutagenicity in the absence of appreciable clastogenic activity—a profile that distinguishes it fundamentally from other anti-herpetic nucleoside analogues such as 5-iodo-2'-deoxyuridine (IDU), 5-ethyl-2'-deoxyuridine (EDU), and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) [2]. Furthermore, the chloroethyl substituent dramatically alters in vivo potency, metabolic stability, and therapeutic index compared to structurally related analogues with different haloalkyl chain lengths or halogen substituents [1]. Consequently, researchers cannot assume functional interchangeability among 5-substituted deoxyuridines; procurement decisions must be guided by compound-specific, evidence-based differentiation data.

Quantitative Differentiation of 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) Against Comparator Nucleoside Analogues


In Vitro Anti-HSV-1 Potency: CEDU Demonstrates Comparable MIC to Reference Antivirals

In primary rabbit kidney (PRK) cell cultures, CEDU exhibits an MIC of 0.15 μg/mL against HSV-1, placing it in the same potency range as established reference antivirals [1]. The antiviral selectivity index for CEDU, calculated as the ratio of minimum toxic dose for host cells to MIC for HSV-1, was approximately 2000—substantially exceeding that of its close structural analogue CPDU [1].

Antiviral research HSV-1 inhibition Nucleoside analogue screening

In Vivo Efficacy Advantage: CEDU Requires 5- to 15-Fold Lower Doses Than BVDU or Acyclovir

In a murine model of systemic HSV-1 infection, CEDU achieved significant mortality reduction at a single oral daily dose of 5 mg/kg [1]. Against HSV-1 encephalitis, CEDU exerted significant protection at 50 mg/kg/day administered intraperitoneally [1]. Most critically, CEDU was effective against systemic HSV-1 infection and HSV-1 encephalitis at doses that were 5- to 15-fold lower than those required for either BVDU or acyclovir to achieve comparable protective effects [1].

In vivo antiviral efficacy HSV-1 murine models Dose-response comparison

Selectivity Margin: CEDU Exhibits >1000-Fold Separation Between Antiviral and Antiproliferative Concentrations

CEDU demonstrates exceptional in vitro selectivity for viral inhibition over host cell proliferation [1]. The compound inhibits HSV-1 replication at concentrations below 0.1 μg/mL, whereas measurable inhibitory effects on uninfected host cell proliferation are observed only at concentrations exceeding 100 μg/mL [1]. This represents a concentration differential greater than 1000-fold between antiviral and antiproliferative activities.

Therapeutic index Selectivity profiling Cytotoxicity assessment

Unique Genotoxicity Profile: CEDU Is Highly Mutagenic but Non-Clastogenic in Contrast to Other Nucleoside Analogues

In V79 Chinese hamster cells, CEDU was classified as highly mutagenic, whereas 5-iodo-2'-deoxyuridine (IDU) was only moderately mutagenic, and multiple other 5-substituted deoxyuridines including BVDU, EDU, and CEDC were non-mutagenic [1]. Critically, despite this potent mutagenicity, CEDU exhibited no clastogenic activity: it was negative in both in vitro (V79 cells) and in vivo (mouse bone marrow) micronucleus tests, as well as in the comet assay [2]. In vivo, CEDU treatment (2000 mg/kg) produced genetically relevant spots in 5.9% of F1 animals versus 1.9% in vehicle controls, confirming in vivo gene mutagenicity [2].

Genetic toxicology Mutagenicity Clastogenicity

Intra-Class Potency Ranking: CEDU Is the Most Potent 5-(Haloalkyl)-2'-deoxyuridine Against HSV-1

Among a series of 5-(haloalkyl)-2'-deoxyuridine analogues evaluated under identical conditions, CEDU emerged as the most potent derivative against HSV-1 [1]. The MIC values for the three haloalkyl analogues tested in parallel were: CEDU = 0.15 μg/mL, CPDU (3-chloropropyl) = 0.20 μg/mL, and CEDC (2-chloroethyl-cytidine) = 0.60 μg/mL [1]. Against HSV-2, all three compounds showed approximately 10-fold higher MIC values, but CEDU maintained the most favorable potency profile [1].

Structure-activity relationship Haloalkyl nucleosides Antiviral screening

Oral Bioavailability Advantage: CEDU Demonstrates Superior In Vivo Activity to CPDU and CEDC Following Oral Administration

When administered orally in a murine systemic HSV-1 infection model, CEDU exhibited significantly greater antiviral efficacy than its structurally related analogues CPDU and CEDC [1]. While CEDU at 5 mg/kg/day (oral) achieved significant mortality reduction, CPDU and CEDC were reported to be 'considerably less active than CEDU' when given by the same oral route [1]. This differential in oral activity is not fully explained by the modest differences in in vitro MIC values (CEDU 0.15 μg/mL vs CPDU 0.20 μg/mL), suggesting that the 2-chloroethyl substituent confers advantageous pharmacokinetic properties relative to the 3-chloropropyl (CPDU) or cytidine base (CEDC) modifications.

Oral bioavailability Pharmacokinetics In vivo efficacy

Recommended Research and Industrial Applications for 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)


Positive Control or Reference Standard for Mutagenicity Assays Requiring Gene Mutation Without Clastogenicity

Based on evidence that CEDU is highly mutagenic in mammalian cells (V79 assay) and induces gene mutations in vivo (mouse spot test: 5.9% spot rate vs 1.9% control) while remaining negative in both in vitro and in vivo micronucleus assays, this compound serves as an ideal positive control for genetic toxicology studies designed to differentiate gene mutation endpoints from chromosomal damage [1][2]. It is particularly valuable in Pig-a gene mutation assay development and validation, where CEDU has been characterized as an inducer of Pig-a mutations without concurrent micronucleus induction [3].

In Vivo HSV-1 Murine Model Studies Requiring Potent Efficacy at Low Doses

Investigators conducting HSV-1 infection studies in murine models (systemic infection or encephalitis) should select CEDU over BVDU or acyclovir when experimental design demands lower compound consumption or minimized systemic exposure. CEDU achieves therapeutic endpoints at 5- to 15-fold lower doses than these comparators [1]. This dose-sparing property is advantageous for chronic dosing regimens or when compound availability is limited.

Structure-Activity Relationship Studies of 5-Substituted Nucleoside Analogues

CEDU's unique combination of properties—high anti-HSV-1 potency (MIC 0.15 μg/mL), >1000-fold selectivity index, potent mutagenicity without clastogenicity, and superior oral efficacy relative to CPDU and CEDC—positions it as a critical reference compound for SAR investigations of 5-substituted pyrimidine nucleosides [1][2]. Researchers can benchmark new analogues against CEDU to assess whether structural modifications enhance potency, alter selectivity, or modify the genotoxicity profile.

DNA Alkylation and Repair Mechanism Studies

The 2-chloroethyl substituent confers DNA alkylating capacity that distinguishes CEDU from other 5-substituted deoxyuridines such as IDU, BVDU, and EDU [1][2]. This property makes CEDU suitable as a tool compound for investigating alkylation-dependent mutagenesis mechanisms and cellular DNA repair pathway activation, particularly in experimental systems where the separation of gene mutation from clastogenic outcomes is analytically valuable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Chloroethyl)-2'-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.